molecular formula C21H30N4O7 B135096 [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate CAS No. 137057-69-3

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate

Cat. No. B135096
M. Wt: 450.5 g/mol
InChI Key: ZIZLARCOOAGZAW-BQSVUJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adenosine, which is a nucleoside that plays a crucial role in many biological processes. In

Mechanism Of Action

The mechanism of action of [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is primarily based on its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in various physiological processes such as neurotransmission, cardiovascular regulation, and immune function. [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to selectively bind to adenosine receptors, which can modulate their activity and downstream signaling pathways.

Biochemical And Physiological Effects

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has several advantages for lab experiments. It is highly soluble in water and can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate. One potential area of research is the development of adenosine receptor agonists or antagonists for the treatment of various diseases such as asthma, inflammation, and cancer. Additionally, this compound can be used as a tool for studying the enzymatic activities of adenosine deaminase and adenosine kinase. Furthermore, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be used as a substrate for developing biosensors for the detection of adenosine and its metabolites.

Synthesis Methods

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be synthesized through a multistep process that involves the protection and deprotection of various functional groups. One of the most common methods for synthesizing this compound is through the use of protected nucleosides, which are then coupled with a protected pentanoic acid. The final product is obtained through deprotection of the functional groups.

Scientific Research Applications

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been extensively studied for its potential applications in various fields such as drug delivery, cancer treatment, and nucleic acid research. This compound has been shown to have high affinity for adenosine receptors, which makes it a potential candidate for developing adenosine receptor agonists or antagonists. Additionally, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been used as a substrate for studying the enzymatic activities of adenosine deaminase and adenosine kinase.

properties

CAS RN

137057-69-3

Product Name

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate

InChI

InChI=1S/C21H30N4O7/c1-4-6-8-14(26)30-10-13-17(28)18(32-15(27)9-7-5-2)21(31-13)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,28H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1

InChI Key

ZIZLARCOOAGZAW-BQSVUJTJSA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O

SMILES

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O

Canonical SMILES

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O

Origin of Product

United States

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